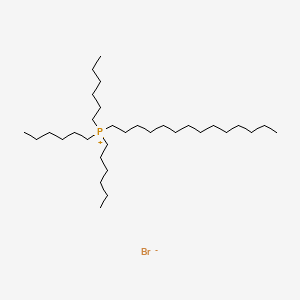

Trihexyltetradecylphosphonium bromide

説明

Trihexyltetradecylphosphonium bromide (CAS: 65318-65-8), also known as CYPHOS IL 102 or Cytos IL102, is a phosphonium-based ionic liquid (IL) with a trihexyltetradecylphosphonium cation ([P₆₆₆₁₄]⁺) and bromide (Br⁻) anion. It is a hydrophobic, viscous liquid at room temperature, widely utilized in solvent extraction, membrane technology, catalysis, and material science due to its thermal stability (>200°C), low volatility, and tunable solvation properties . Key applications include:

- Metal ion extraction: Effective in separating terbium(III) from aqueous solutions when combined with di(2-ethylhexyl) phosphate (D2EHPA) .

- Desulfurization: Used as a solvent for sulfur removal from liquid fuels .

- Gas separation: Incorporated into supported liquid membranes for CO₂ capture .

- Ionanofluids: Serves as a base fluid for carbon nanotube dispersions to enhance thermal conductivity .

Physicochemical properties include a density of ~0.95 g/cm³ at 293.15 K and negative excess molar volumes when mixed with solvents like N,N-dimethylformamide (DMF), indicating strong intermolecular interactions .

特性

IUPAC Name |

trihexyl(tetradecyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJELOMHXBLDMDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047953 | |

| Record name | Trihexyltetradecylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654057-97-3 | |

| Record name | Trihexyltetradecylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyltetradecylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis Route

The primary method for preparing trihexyltetradecylphosphonium bromide is the nucleophilic substitution (quaternization) reaction between trihexylphosphine and tetradecyl bromide. This reaction typically proceeds under mild conditions and yields the phosphonium salt with high purity.

$$

\text{Trihexylphosphine} + \text{Tetradecyl bromide} \rightarrow \text{this compound}

$$

-

- Trihexylphosphine (a tertiary phosphine with three hexyl groups)

- Tetradecyl bromide (a long-chain alkyl bromide)

-

- Solvent: Often carried out neat or in non-polar solvents such as toluene or hexane.

- Temperature: Mild heating (typically 40–80 °C) to facilitate the reaction.

- Time: Several hours (commonly 12–24 hours) to ensure complete conversion.

Mechanism:

The lone pair on the phosphorus atom attacks the electrophilic carbon of the alkyl bromide, leading to the formation of the phosphonium salt.

Purification and Characterization

After synthesis, the product is purified to remove unreacted starting materials and byproducts. Common purification methods include:

- Washing with solvents such as hexane or diethyl ether to remove impurities.

- Vacuum drying to eliminate residual solvents.

Characterization techniques are employed to confirm the structure and purity:

| Technique | Purpose | Key Findings for this compound |

|---|---|---|

| Fourier Transform Infrared Spectroscopy (FTIR) | Functional group identification | Confirmed the presence of phosphonium cation and alkyl chains. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | $$^{31}P$$ NMR showed characteristic phosphonium signals; $$^{1}H$$ and $$^{13}C$$ NMR confirmed alkyl chain environments. |

| X-ray Diffraction (XRD) | Crystallinity and phase purity | Demonstrated the crystalline nature of the ionic liquid. |

| Thermogravimetric Analysis/Differential Scanning Calorimetry (TG/DSC) | Thermal stability | Showed high thermal stability suitable for industrial applications. |

| Electron Paramagnetic Resonance (EPR) | Molecular environment | Provided insights into electronic structure and purity. |

These analyses confirm the successful synthesis and high purity of this compound, which is critical for its application in extractive desulfurization and metal extraction.

Research Findings on Synthesis Efficiency and Optimization

- Yield: The quaternization reaction typically results in high yields (>90%) of this compound.

- Reaction Parameters: Temperature and reaction time are crucial; optimal conditions balance reaction rate and product stability.

- Recycling: The ionic liquid can be recycled multiple times without significant degradation, indicating the robustness of the synthesis and purification process.

Physical and Chemical Properties Relevant to Preparation

Understanding physical properties aids in optimizing synthesis and handling:

| Property | Value/Range | Notes |

|---|---|---|

| Density (at 298 K) | ~0.9–1.0 g/cm³ | Varies slightly with temperature and purity. |

| Melting Point | Typically >50 °C | Indicates ionic liquid state at room temperature. |

| Thermal Stability | Up to ~300 °C | Suitable for high-temperature applications. |

| Solubility | Miscible with some organic solvents | Influences purification and application processes. |

Density and excess molar volume measurements in mixtures with solvents such as acetonitrile and tetrahydrofuran have been reported, demonstrating predictable behavior that supports process design for synthesis and application.

Comparative Data Table: Preparation Parameters from Literature

Notes on Alternative Preparation Approaches

While the standard quaternization method is predominant, some studies explore modifications:

- Use of different solvents or solvent-free conditions to improve environmental footprint.

- Variation in alkyl chain lengths or substituents to tailor properties.

- Application of microwave or ultrasonic irradiation to accelerate reaction kinetics.

However, these alternative methods are less documented for this compound specifically and require further research.

化学反応の分析

Trihexyltetradecylphosphonium bromide undergoes various chemical reactions, including:

Substitution: It can participate in substitution reactions, particularly in the preparation of other ionic liquids.

Common Reagents and Conditions: The compound is often used with oxidants like hydrogen peroxide in desulfurization reactions.

Major Products: The major products formed from these reactions include desulfurized oils and various substituted ionic liquids.

科学的研究の応用

Extractive Desulfurization

One of the primary applications of [THTDP]Br is in the extractive desulfurization of liquid fuels. This process is crucial for reducing sulfur content in fuels to meet stringent environmental regulations. Key findings from recent studies include:

- Efficiency : [THTDP]Br has demonstrated an impressive capability for sulfur removal, achieving up to 88.5% removal of dibenzothiophene (DBT) in a 1:1 mass ratio with fuel within 30 minutes at 30 °C .

- Recycling : The ionic liquid can be recycled effectively, maintaining its performance over 10 cycles without significant loss in efficiency .

- Mechanism : Density functional theory (DFT) calculations suggest favorable interactions between [THTDP]Br and sulfur compounds, contributing to its effectiveness as a solvent for sulfur extraction .

Case Study: Ultrasound-Assisted Extractive/Oxidative Desulfurization

A study highlighted the use of [THTDP]Br as a catalyst in an ultrasound-assisted extractive/oxidative desulfurization process. The research indicated:

- Optimal Conditions : The optimal conditions for sulfur removal involved varying the oxidant-to-sulfur molar ratio and adjusting sonication time and temperature .

- Kinetics : The oxidation reaction followed pseudo-first-order kinetics, with a calculated reaction rate constant indicating efficient performance under practical conditions .

Environmental Remediation

[THTDP]Br has also been explored for its potential in environmental remediation , particularly in water treatment applications:

- Membrane Technology : Modified cellulose acetate membranes incorporating [THTDP]Br have shown promise for removing pollutants from water, demonstrating biocompatibility and effective pollutant capture capabilities .

- Pollutant Extraction : The ionic liquid's properties allow it to act as an effective extractant for various contaminants, enhancing the efficiency of remediation processes.

Catalysis

In addition to its role in extractive desulfurization, [THTDP]Br serves as a catalyst in various chemical reactions:

- Catalytic Activity : Studies have indicated that [THTDP]Br can facilitate reactions by acting as a reaction-induced self-separation catalyst, improving the efficiency of chemical transformations involving sulfur compounds .

- Versatility : Its unique properties allow it to be used effectively across different types of reactions, making it a valuable component in synthetic chemistry.

Summary of Properties and Applications

The following table summarizes the key properties and applications of Trihexyltetradecylphosphonium bromide:

| Property/Application | Details |

|---|---|

| Solvent Efficiency | Up to 88.5% DBT removal in desulfurization |

| Recycling Capability | Effective over 10 cycles |

| Environmental Application | Used in modified membranes for water treatment |

| Catalytic Role | Acts as a catalyst in ultrasound-assisted reactions |

| Kinetic Performance | Follows pseudo-first-order kinetics |

作用機序

The mechanism by which trihexyltetradecylphosphonium bromide exerts its effects involves its interaction with sulfur compounds. It acts as a reaction-induced self-separation catalyst, facilitating the removal of sulfur from oils through oxidative desulfurization . The compound’s structure allows it to interact effectively with sulfur compounds, enhancing the efficiency of the desulfurization process .

類似化合物との比較

Key Findings :

Solvent Extraction

Desulfurization

| Compound | Sulfur Removal (%) | Feedstock | Temperature (K) | Reference |

|---|---|---|---|---|

| [P₆₆₆₁₄]Br | 85 | Diesel | 298 | |

| [P₆₆₆₁₄]NTf₂ | 78 | Gasoline | 313 |

Key Findings :

- Bromide ILs excel in metal ion extraction due to Br⁻'s strong coordinating ability .

- NTf₂⁻ analogs perform better in high-temperature gas separation .

Toxicity and Environmental Impact

| Compound | EC₅₀ (mg/L, S. cerevisiae) | GWP (kg CO₂eq/kg) | Biodegradability | References |

|---|---|---|---|---|

| [P₆₆₆₁₄]Br | 12.5 | 6.40 | Low | |

| [P₆₆₆₁₄]N(CN)₂ | 8.3 | N/A | Very low | |

| [Bmim]Br | 5.1 | 7.20 | Moderate |

Key Findings :

- Bromide ILs show moderate toxicity compared to dicyanamide analogs, which are more toxic to microorganisms .

Solubility and Solvent Interactions

| Compound | Solubility in Terephthalic Acid (g/100 g IL, 160°C) | Excess Molar Volume (Vᴱ, cm³/mol) in DMF |

|---|---|---|

| [P₆₆₆₁₄]Br | 6.25 | -4.2 (293 K) |

| 1-Butyl-3-methylimidazolium chloride | 47.56 | -2.1 (293 K) |

| Choline chloride | 59.28 | N/A |

生物活性

Trihexyltetradecylphosphonium bromide, commonly referred to as [THTDP][Br], is a phosphonium-based ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including catalysis, extraction processes, and environmental remediation. This article delves into the biological activity of [THTDP][Br], focusing on its mechanisms, efficacy in various reactions, and implications for industrial applications.

[THTDP][Br] is characterized by its long hydrocarbon chains, which contribute to its unique solubility and interaction properties. The structure can be represented as follows:

This ionic liquid exhibits significant hydrophobic characteristics due to the long alkyl chains, making it suitable for applications in organic solvents and extraction processes.

1. Catalytic Properties

[THTDP][Br] has been identified as an effective catalyst in various chemical reactions. A notable study demonstrated its use in ultrasound-assisted extractive oxidative desulfurization (UEODS) of model oils. The results indicated that [THTDP][Br] facilitated the removal of sulfur compounds with high efficiency, following pseudo-first-order kinetics. The reaction rate constant and half-life were determined, showcasing the ionic liquid's catalytic prowess under optimized conditions .

Table 1: Kinetic Parameters for UEODS Using [THTDP][Br]

| Parameter | Value |

|---|---|

| Reaction Rate Constant | k |

| Half-Life | t_{1/2} |

| Optimal Temperature | T_{opt} |

| Sulfur Removal Efficiency | % Removal |

2. Extraction Capabilities

In addition to its catalytic roles, [THTDP][Br] has been employed as an extractant for noble metals such as Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) from aqueous solutions. Studies have shown that varying parameters such as shaking time and concentration significantly influence the extraction efficiency. The ionic liquid's ability to solubilize these metals from waste sources presents a sustainable approach to recycling valuable materials .

Table 2: Extraction Efficiency of Noble Metals Using [THTDP][Br]

| Metal Ion | Extraction Efficiency (%) | Optimal Conditions |

|---|---|---|

| Rh(III) | X% | Shaking Time: Y min; HCl Concentration: Z M |

| Ru(III) | A% | Shaking Time: B min; NaCl Concentration: C M |

| Pt(IV) | D% | Shaking Time: E min; Ionic Liquid Concentration: F M |

3. Environmental Applications

The solubility properties of [THTDP][Br] extend to environmental applications, particularly in CO₂ capture and solubilization. Research indicates that this ionic liquid effectively dissolves carbon dioxide, making it a potential candidate for carbon capture technologies .

Case Study 1: Ultrasound-Assisted Desulfurization

A kinetic study on the use of [THTDP][Br] in the desulfurization process revealed that the ionic liquid not only enhances reaction rates but also allows for the regeneration and recycling of the catalyst with minimal loss in efficiency after multiple cycles .

Case Study 2: Noble Metal Recovery

In another study focused on the recovery of noble metals from industrial waste, [THTDP][Br] was found to outperform traditional solvents in terms of extraction efficiency and selectivity. The research highlighted the importance of optimizing conditions such as ionic liquid concentration and feed solution composition to maximize recovery rates .

Q & A

Q. How can researchers accurately measure the heat of combustion for this compound?

-

Methodological Answer : Use modified Verevkin’s isoperibolic calorimetry with polyethylene ampoules. Subtract the heat contribution of polyethylene (error ≤0.2%) using the equation:

For this compound, linear regression of sample mass (m) vs. heat (Q) yields a slope of 24.1 kJ/g with ±0.24% error . Ensure calibration with reference materials and replicate measurements to validate precision.

Q. What are the recommended disposal methods for this compound waste?

- Methodological Answer : Collect waste in sealed containers labeled for halogenated organics. Collaborate with licensed waste management services for incineration or chemical neutralization. Avoid aqueous discharge due to potential ecotoxicity (H410 classification) . Document disposal processes in compliance with local regulations (e.g., EPA, REACH) .

Advanced Research Questions

Q. How does this compound influence product selectivity in CO₂ electrocatalytic reduction?

- Methodological Answer : As a co-catalyst on Cu electrodes, it enhances CO selectivity (49% FE) by modifying surface charge distribution and stabilizing *COOH intermediates. Design experiments with controlled potential (-0.8 to -1.2 V vs. RHE) and monitor current density (0.115 mA/cm²) using gas chromatography for product analysis . Compare with non-ionic liquid systems to isolate interfacial effects.

Q. What methodologies are effective for measuring excess molar volumes in this compound-DMF mixtures?

- Methodological Answer : Use a vibrating tube densimeter at 293.15–313.15 K. Calculate excess molar volumes () from experimental densities via:

Fit to a Redlich-Kister polynomial to quantify deviations (negative values indicate strong intermolecular interactions). For [P₆₆₆₁₄]Br-DMF, ranges from -0.5 to -1.2 cm³/mol, depending on composition .

Q. How can this compound be optimized for extractive desulfurization of fuels?

- Methodological Answer : Test its efficacy as a solvent by varying temperature (30–80°C) and fuel-to-IL mass ratios (1:1 to 1:5). Monitor sulfur removal efficiency via UV-Vis or GC-MS. For example, [P₆₆₆₁₄]Br achieves >90% sulfur extraction in model diesel due to high π-complexation affinity. Compare with [P₆₆₆₁₄][NTf₂] to assess anion effects .

Q. What experimental approaches assess the environmental impact of this compound in CO₂ capture systems?

- Methodological Answer : Conduct life cycle assessment (LCA) comparing [P₆₆₆₁₄]Br with MEA or zeolites. Use metrics like global warming potential (GWP) and energy demand across synthesis, usage, and disposal phases. Note that cellulose-supported ionic liquids reduce GWP by 30% vs. liquid-phase counterparts . Include biodegradability studies to address ecotoxicity concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。